6-Bromo-3-chloro-2,4-difluorophenylboronic acid
Overview
Description
Synthesis Analysis
Arylboronic acids, such as 6-Bromo-3-chloro-2,4-difluorophenylboronic acid, are highly valuable building blocks in organic synthesis . Protodeboronation of pinacol boronic esters, a class of compounds to which this compound belongs, has been explored .Molecular Structure Analysis
The molecular formula of this compound is C6H3BBrClF2O2 . The InChI code is 1S/C6H3BBrClF2O2/c8-2-1-3(10)5(9)6(11)4(2)7(12)13/h1,12-13H .Chemical Reactions Analysis
The boronic acid group in this compound readily participates in coupling reactions, allowing conjugation with other molecules for diverse applications. It can be used as a reagent in Suzuki-Miyaura coupling reactions .Physical and Chemical Properties Analysis
The compound has a molecular weight of 271.25 g/mol . It is a solid at room temperature . The storage temperature is 2-8°C .Scientific Research Applications
Synthesis of Complex Molecules
One primary application of 6-Bromo-3-chloro-2,4-difluorophenylboronic acid is in the synthesis of complex organic compounds. For instance, it is utilized in Suzuki cross-coupling reactions, a widely recognized method for creating carbon-carbon bonds, to synthesize heteroarylpyridine derivatives. Such derivatives are valuable in the development of novel organic materials and pharmaceuticals due to their structural complexity and functional versatility (Parry et al., 2002).
Advancements in Chemical Synthesis Techniques
Research also delves into the development of new synthetic pathways using this boronic acid. For example, it serves as a precursor in the creation of pyridine derivatives through palladium-catalyzed cross-coupling reactions. These methodologies exemplify the compound's utility in enhancing synthetic efficiency and introducing novel functional groups to organic frameworks (Sutherland & Gallagher, 2003).
Application in Materials Science
Beyond its applications in synthetic organic chemistry, this compound is instrumental in materials science. It has been used in the synthesis of polyimides from triphenylamine-based diamine monomers, demonstrating the compound's role in developing advanced materials with potential applications in electronics and photonics. Such research highlights the broader implications of this chemical in the creation of high-performance polymers with unique electrical and optical properties (Choi et al., 2010).
Mechanism of Action
Target of Action
Boronic acids, including this compound, are often used in suzuki-miyaura coupling reactions , which are widely applied transition metal catalyzed carbon-carbon bond forming reactions .
Mode of Action
In Suzuki-Miyaura coupling reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium . This process, known as transmetalation, results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The suzuki-miyaura coupling reaction, in which this compound may participate, is a key step in the synthesis of many complex organic compounds .
Pharmacokinetics
Boronic acids are generally known for their stability and environmental benignity , which can influence their bioavailability.
Result of Action
The molecular and cellular effects of 6-Bromo-3-chloro-2,4-difluorophenylboronic acid are largely dependent on the specific context of its use. In the context of Suzuki-Miyaura coupling reactions, the compound contributes to the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the success of Suzuki-Miyaura coupling reactions, in which this compound may be used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Safety and Hazards
Properties
IUPAC Name |
(6-bromo-3-chloro-2,4-difluorophenyl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BBrClF2O2/c8-2-1-3(10)5(9)6(11)4(2)7(12)13/h1,12-13H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWZXZHRFOLARH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C(=C1F)Cl)F)Br)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BBrClF2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401207396 | |
Record name | Boronic acid, B-(6-bromo-3-chloro-2,4-difluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401207396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121514-24-5 | |
Record name | Boronic acid, B-(6-bromo-3-chloro-2,4-difluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-(6-bromo-3-chloro-2,4-difluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401207396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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